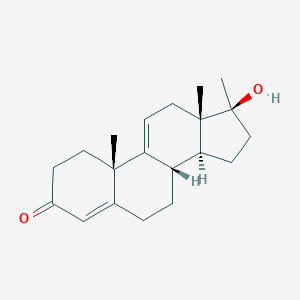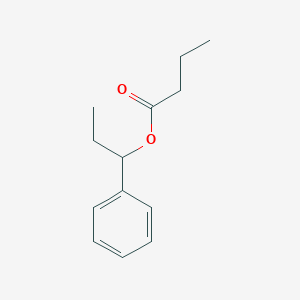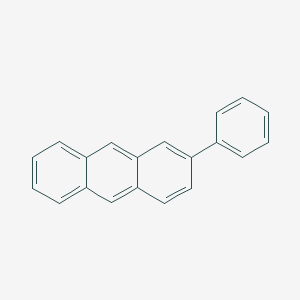
2-Phenylanthracene
Übersicht
Beschreibung
2-Phenylanthracene is an organic compound belonging to the anthracene family, characterized by a phenyl group attached to the second position of the anthracene structure. Anthracene itself is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The addition of a phenyl group to the anthracene core enhances its photophysical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylanthracene can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the coupling of a phenylboronic acid with 2-bromoanthracene in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran under reflux conditions.
Sonogashira Coupling Reaction: This method involves the coupling of a phenylacetylene with 2-iodoanthracene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene or halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylanthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices due to its strong fluorescence and charge transport properties
Wirkmechanismus
The mechanism by which 2-Phenylanthracene exerts its effects is primarily through its interaction with light and its ability to undergo photophysical processes. The phenyl group enhances the compound’s fluorescence, making it an effective material for optoelectronic applications. In biological systems, its derivatives may interact with cellular components, leading to various biological effects, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-Phenylanthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9-Phenylanthracene: Similar in structure but with different photophysical properties.
2-(4-Octylphenyl)anthracene: Used in liquid crystal materials for optoelectronic devices
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in optoelectronics and scientific research.
Eigenschaften
IUPAC Name |
2-phenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMKCKAJSZACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334120 | |
| Record name | 2-Phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1981-38-0 | |
| Record name | 2-Phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-phenylanthracene a promising material for organic electronics?
A: this compound and its derivatives exhibit interesting photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs). A study focusing on 9,10‐bis(2‐naphthyl)‐2‐phenylanthracene, a derivative of this compound, found that triplet–triplet annihilation (TTA) contributes significantly to the overall efficiency of OLED devices. This discovery challenges the conventional understanding of fluorescent OLED efficiency and suggests that this compound derivatives could pave the way for brighter and more efficient OLED technologies. [, ]
Q2: How does the incorporation of boron-nitrogen units influence the properties of this compound?
A: Replacing carbon-carbon bonds with boron-nitrogen bonds in organic semiconductors allows for fine-tuning electronic properties without significant structural changes. Researchers successfully synthesized a B2N2 anthracene derivative with a unique BNBN unit. This modification resulted in a wider highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap compared to the parent this compound molecule. [] This altered electronic structure opens possibilities for tailoring the material's properties for specific electronic applications.
Q3: What is the significance of potassium doping in this compound molecular crystals?
A: Researchers have successfully synthesized potassium-doped this compound molecular crystals through a high-vacuum annealing process. [] While the abstract doesn't delve into specific findings, this doping strategy could potentially modify the electronic properties of this compound. Doping organic semiconductors with alkali metals like potassium is a known method to induce conductivity, making these materials suitable for applications like organic transistors and thermoelectric devices.
Q4: Are there any historical breakthroughs in the synthesis of this compound derivatives?
A: Yes, a novel synthesis method for this compound was reported, involving the pyrolysis of 4-o-toluoylbiphenyl. This method was also successfully employed to synthesize the previously unreported 2-p-biphenylanthracene. [] This historical development provided a new route to access these valuable compounds, potentially facilitating further research and development of novel derivatives.
Q5: How can computational chemistry contribute to the understanding of this compound derivatives?
A: Computational chemistry can be instrumental in predicting and explaining the properties of novel this compound derivatives. For example, theoretical calculations were used to confirm experimentally observed bond lengths and electronic properties in a B2N2 anthracene derivative. [] Such computational studies can guide the design and optimization of new materials with tailored properties for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

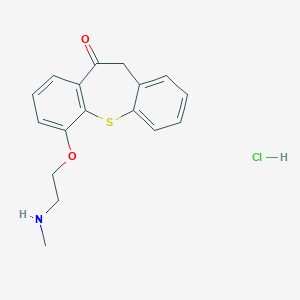
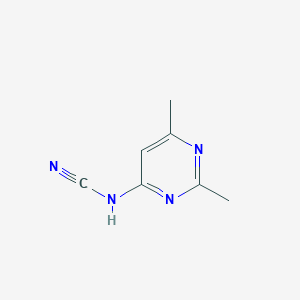
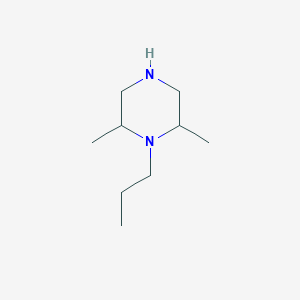
![6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B159497.png)
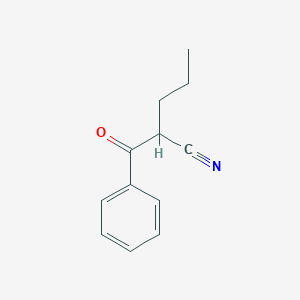
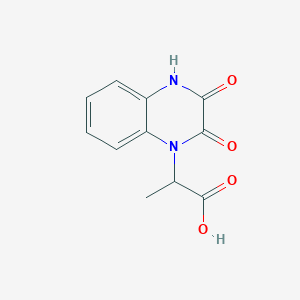
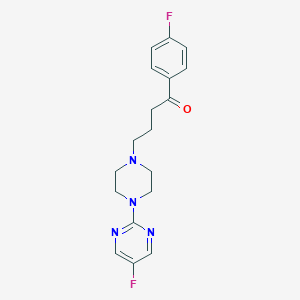
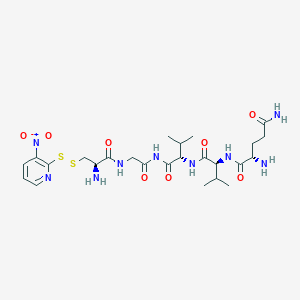
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
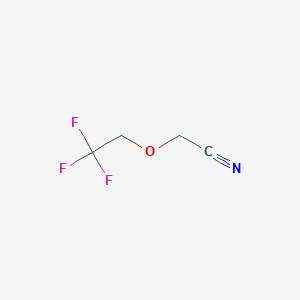

![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
